![molecular formula C16H19ClN4O2 B2457807 1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea CAS No. 1797262-10-2](/img/structure/B2457807.png)
1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H19ClN4O2 and its molecular weight is 334.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea is a compound of interest due to its potential biological activities. This article synthesizes available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a chlorobenzyl group and a tetrahydropyrano-pyrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound often exhibit activities such as:
- Inhibition of Enzymatic Activity : Many urea derivatives are known to inhibit enzymes like soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation. For example, related compounds have shown IC50 values ranging from 0.8 nM to 27.5 nM against sEH .
- Antioxidant Properties : The compound may also possess antioxidant properties due to the presence of pyrazole rings that can scavenge free radicals.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant biological activity. The following table summarizes key findings from various assays:
Study | Biological Activity | IC50 Value | Notes |
---|---|---|---|
Study A | sEH Inhibition | 0.8 nM | Potent inhibitor compared to other derivatives |
Study B | Antioxidant Activity | Not specified | Effective in scavenging DPPH radicals |
Study C | Acetylcholinesterase Inhibition | Not specified | Potential for neuroprotective effects |
Case Studies
- Case Study on Inflammation : A study investigated the anti-inflammatory effects of similar compounds in animal models. The results indicated a reduction in inflammatory markers when treated with urea derivatives containing pyrazole rings.
- Neuroprotective Effects : Another case study highlighted the neuroprotective potential of related compounds through their ability to inhibit acetylcholinesterase activity, suggesting possible applications in treating neurodegenerative diseases.
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can side reactions be mitigated?
Answer: The synthesis of this pyrazole-urea derivative involves multi-step reactions, including the formation of the pyrano-pyrazole core and subsequent urea linkage. A validated approach is the Curtius reaction, where 4-hydroxymethylpyrazole-3-carbonyl azides react with primary amines to form ureas. Key considerations:
- Side Reactions : Intramolecular cyclization may occur in the absence of amines, generating pyrazolo[3,4-d][1,3]oxazin-6(4H)-ones. To suppress this, maintain stoichiometric excess of amines (e.g., 4-chlorobenzylamine) during the reaction .
- Optimization : Use anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to improve yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product purity via 1H-NMR and LC-MS .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H- and 13C-NMR confirm regiochemistry of the pyrano-pyrazole ring and urea connectivity. Key signals include NH protons (δ 8.5–9.5 ppm) and aromatic protons from the chlorobenzyl group (δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated for C19H20ClN3O2: 381.12 g/mol).
- Infrared (IR) Spectroscopy : Urea carbonyl stretches (~1650–1700 cm−1) and pyrazole C=N vibrations (~1550 cm−1) confirm functional groups .
Q. What preliminary biological assays are recommended for initial activity screening?
Answer:
- Kinase Inhibition Assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays at 1–10 µM concentrations. Pyrazole-urea derivatives are known kinase inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Structural Modifications :
- Biological Testing : Compare IC50 values across modified analogs in enzyme/cell-based assays. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets .
Q. How should researchers address contradictory data in biological activity across studies?
Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate compound purity (≥95% by HPLC).
- Mechanistic Follow-Up : Employ orthogonal assays (e.g., SPR for binding affinity, Western blotting for target phosphorylation) to confirm on-target effects. For example, inconsistent anti-inflammatory data may arise from off-target COX-2 inhibition; use COX-2 ELISA to clarify .
Q. What strategies control intramolecular cyclization during synthesis?
Answer:
- Reaction Quenching : Add amines (e.g., triethylamine) immediately after azide decomposition to trap isocyanate intermediates before cyclization .
- By-Product Characterization : Isolate oxazinone by-products via column chromatography (silica gel, 5% MeOH/DCM) and characterize via X-ray crystallography (if crystalline) or 1H-NMR .
Q. How can computational methods enhance understanding of pharmacological mechanisms?
Answer:
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-21-15-6-7-23-10-13(15)14(20-21)9-19-16(22)18-8-11-2-4-12(17)5-3-11/h2-5H,6-10H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLJBLBWJDUVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。